N'-[1-(1-benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine
Overview
Description
N’-[1-(1-Benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine is a chemical compound with the molecular formula C16H24N2O and a molecular weight of 260.38 g/mol . This compound features a benzofuran moiety, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of N’-[1-(1-Benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine involves several steps. One common method includes the use of copper chloride as a catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dimethylformamide (DMF) solvent . The reaction conditions are optimized to achieve high yields of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
N’-[1-(1-Benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as copper chloride, and bases like DBU . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[1-(1-Benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential in the development of antiviral, antitumor, and antibacterial agents.
Biological Studies: It is used in studies involving cell growth inhibition and cytotoxicity against various cancer cell lines.
Industrial Applications: The compound is utilized in the synthesis of other benzofuran derivatives with potential therapeutic applications.
Mechanism of Action
The mechanism of action of N’-[1-(1-Benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to enhance the compound’s cytotoxic properties by interacting with cellular components and disrupting normal cellular functions . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
N’-[1-(1-Benzof
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]-N',N'-diethylethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-4-18(5-2)11-10-17-13(3)16-12-14-8-6-7-9-15(14)19-16/h6-9,12-13,17H,4-5,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGIHYCFPOYUHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(C)C1=CC2=CC=CC=C2O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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